molecular formula C11H16FNO2 B7903377 [(3-Fluoro-2-methoxyphenyl)methyl](2-methoxyethyl)amine

[(3-Fluoro-2-methoxyphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B7903377
M. Wt: 213.25 g/mol
InChI Key: LPTWWNNXRTUQBK-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxyphenyl)methylamine is an organic compound that features a fluorine atom and two methoxy groups attached to a phenyl ring, with an amine group linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is usually purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methoxyphenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

(3-Fluoro-2-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Fluoro-2-methoxyphenyl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methoxybenzenamine
  • 4-Fluoro-2-methoxybenzenamine
  • 3-Fluoro-2-methoxybenzylamine

Uniqueness

(3-Fluoro-2-methoxyphenyl)methylamine is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-fluoro-2-methoxyphenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-14-7-6-13-8-9-4-3-5-10(12)11(9)15-2/h3-5,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWWNNXRTUQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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